Ethyl 2-(benzylamino)-5-iodonicotinate
Overview
Description
Ethyl 2-(benzylamino)-5-iodonicotinate, also known as 5-iodo-2-benzylaminonicotinate ethyl ester, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of nicotinic acid, and belongs to the class of compounds known as carboxylic acid esters. This compound is colorless and has a molecular weight of 442.94 g/mol. It is soluble in water, ethanol, and methanol, and is used in a variety of research applications, including the synthesis of pharmaceuticals, the study of enzyme mechanisms, and the development of drug delivery systems.
Scientific Research Applications
Aza-Michael Additions
“Ethyl 2-(benzylamino)-5-iodonicotinate” can be used in Aza-Michael additions, a versatile reaction in organic synthesis . One of the most useful applications of this process is the synthesis of β-amino acids and derivatives, which can also be carried out under asymmetric conditions by employing chiral auxiliaries .
Synthesis of Isoindoline-1,3-Diones
A series of various substituted derivatives of “Ethyl 2-(benzylamino)-5-iodonicotinate” can be synthesized, which are expected to have activity against disease-modifying and symptomatic targets .
Green Chemistry
The compound can be used in solvent-free reactions, which represents a challenge for organic chemists, as it would help to optimize methodologies and contribute to the development of sustainable chemistry .
Organocatalysis
“Ethyl 2-(benzylamino)-5-iodonicotinate” can be used in organocatalysis, which has been the focus of extensive studies due to its significant advantages over catalysis by metal-containing species, including lower toxicity .
Mechanism of Action
Target of Action
Similar compounds, such as prl-8-53, a nootropic substituted phenethylamine, have been shown to act as hypermnesic drugs
Mode of Action
It’s known that benzylamines, a group to which this compound belongs, can undergo various reactions, including oxidation, reduction, polymerization, dehydrogenation, and cyclization . These reactions can alter the biological activity and function of the compound.
Biochemical Pathways
Similar compounds, such as synthetic cinnamides and cinnamates, have been shown to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall
Result of Action
Similar compounds have been shown to have antimicrobial activity, suggesting potential applications in the treatment of bacterial and fungal infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the biosynthesis and chemical stability of essential oils
properties
IUPAC Name |
ethyl 2-(benzylamino)-5-iodopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O2/c1-2-20-15(19)13-8-12(16)10-18-14(13)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZNBIRHWTRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)I)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192223 | |
Record name | Ethyl 5-iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190198-19-6 | |
Record name | Ethyl 5-iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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